molecular formula C10H11ClN2O2S B1454644 1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride CAS No. 1339217-64-9

1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Cat. No. B1454644
M. Wt: 258.73 g/mol
InChI Key: NTBBYNIOICLOMP-UHFFFAOYSA-N
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Description

“1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride” is a complex organic compound. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this indazole ring is a sulfonyl chloride group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and a chloride atom. The presence of the sulfonyl chloride group suggests that this compound could be used as a reactive intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the indazole and the attached sulfonyl chloride group. The presence of nitrogen in the indazole ring and the sulfur and chlorine in the sulfonyl chloride group would likely result in a polar molecule. Computational molecular spectroscopy could be used to further analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by the sulfonyl chloride group, which is typically very reactive. It can undergo substitution reactions with nucleophiles, potentially allowing for the synthesis of a wide range of derivatives .


Physical And Chemical Properties Analysis

Without specific data, we can only speculate on the physical and chemical properties of this compound. Based on its structure, it’s likely to be a solid at room temperature. Its solubility would depend on the solvent used. As a sulfonyl chloride derivative, it would be expected to be reactive and potentially hazardous .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed one-pot synthesis methods for producing novel derivatives with potential biological activities. For instance, the one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives has been explored, demonstrating good yields and potent antibacterial activity against standard drugs (Rakesh Sreerama et al., 2020). This highlights the chemical's utility in generating biologically active molecules through novel synthetic pathways.

Chemical Synthesis Techniques

The chemical serves as a versatile reagent in the Davis-Beirut reaction to yield diverse N(1),N(2)-disubstituted-1H-indazolones through electrophilic addition processes, showcasing its applicability in creating a wide range of chemical compounds (Wayne E. Conrad et al., 2011). Such methodologies are vital for the development of new drugs and materials.

Antimicrobial Applications

Compounds synthesized from "1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride" have been evaluated for their antibacterial activities. For example, substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles have been screened for antibacterial activity, demonstrating the potential of these compounds in antimicrobial research (G. Brahmeshwari et al., 2014).

Surface Activity and Antibacterial Properties

The synthesis of 1,2,4-triazole derivatives using "1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride" showcases the compound's role in generating products with antimicrobial activity and surface-active properties, which can be applied in various industrial and pharmaceutical contexts (R. El-Sayed, 2006).

Safety And Hazards

Sulfonyl chlorides are typically corrosive and can cause burns to skin and eyes. They can also be harmful if inhaled or swallowed. Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of organic synthesis. It could also be interesting to investigate any biological activity of this compound or its derivatives .

properties

IUPAC Name

1-propan-2-ylindazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBBYNIOICLOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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